

Technical Guide: Methyl 3-bromo-5-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-bromo-5-methylthiophene-2-carboxylate
Cat. No.:	B578373

[Get Quote](#)

CAS Number: 1257535-60-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of **Methyl 3-bromo-5-methylthiophene-2-carboxylate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a substituted thiophene derivative. The presence of the bromine atom and the methyl ester group makes it a versatile intermediate for further chemical modifications. Thiophene and its derivatives are recognized as important pharmacophores in drug discovery due to their electron-rich nature and bioisosteric properties, which allow for interaction with a variety of biological targets.[\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	1257535-60-6	Internal Data
Molecular Formula	C ₇ H ₇ BrO ₂ S	Internal Data
Molecular Weight	235.10 g/mol	Internal Data

Further quantitative data such as melting point, boiling point, and solubility are not readily available in published literature and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of **Methyl 3-bromo-5-methylthiophene-2-carboxylate** typically involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

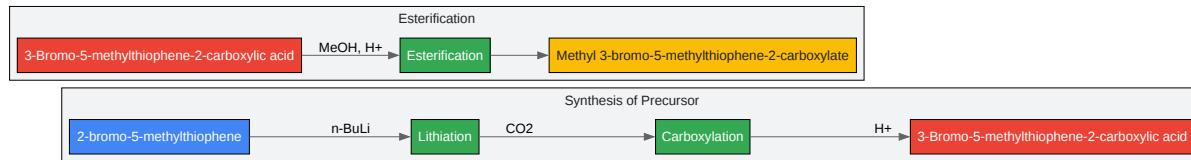
A common method for the synthesis of the precursor, 3-Bromo-5-methylthiophene-2-carboxylic acid, involves the directed ortho-metallation of a brominated thiophene derivative followed by carboxylation.

Experimental Protocol:

- **Lithiation:** A solution of 2-bromo-5-methylthiophene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -70 °C).
- A strong lithium base, such as n-butyllithium, is added dropwise to the solution to perform a lithium-halogen exchange, forming a lithiated thiophene intermediate.
- **Carboxylation:** Carbon dioxide gas is then bubbled through the solution. The lithiated intermediate reacts with CO₂ to form the corresponding lithium carboxylate salt.
- **Acidification:** The reaction is quenched with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding 3-Bromo-5-methylthiophene-2-carboxylic acid.

- Purification: The product is then extracted from the aqueous phase using an organic solvent and purified, typically by recrystallization or column chromatography.

Esterification to Methyl 3-bromo-5-methylthiophene-2-carboxylate


The final product is obtained through the esterification of the carboxylic acid precursor. A standard method for this transformation is Fischer esterification.

Experimental Protocol:

- Reaction Setup: 3-Bromo-5-methylthiophene-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
- Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.
- Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
- Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.
- Purification: The crude product is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated. The final product can be further purified by column chromatography or distillation.

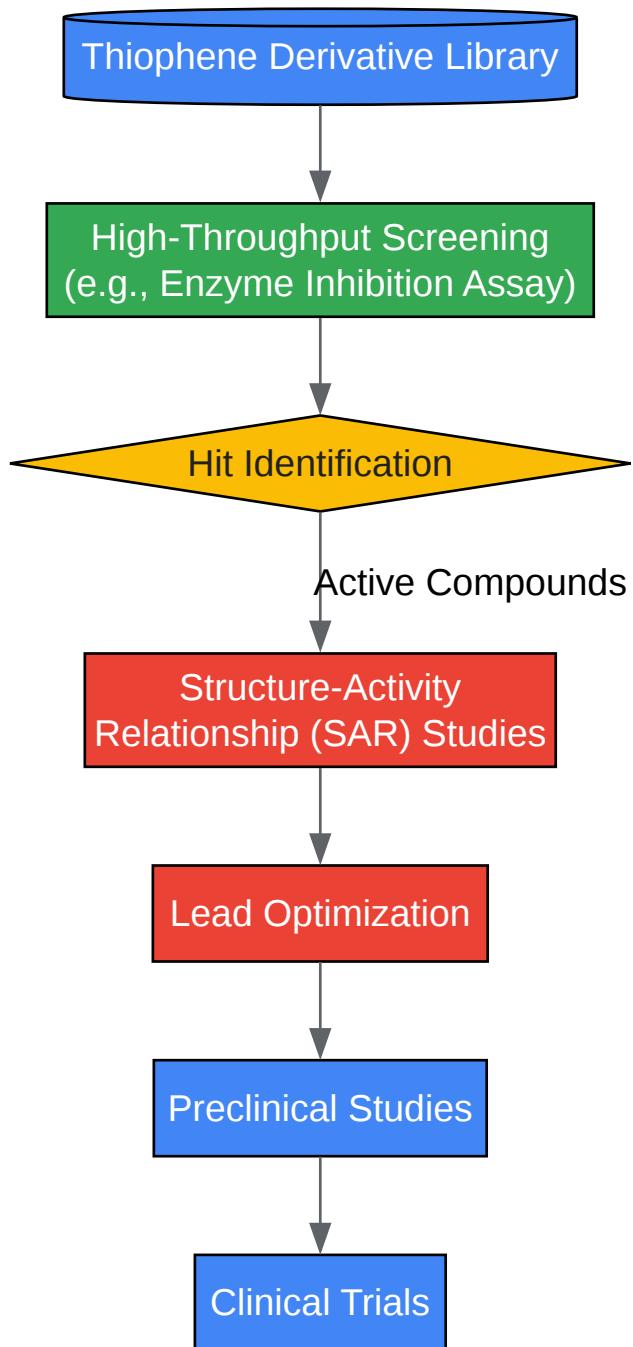
Logical Workflow for Synthesis

The synthesis of **Methyl 3-bromo-5-methylthiophene-2-carboxylate** can be visualized as a sequential process, starting from commercially available precursors.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Methyl 3-bromo-5-methylthiophene-2-carboxylate**.

Applications in Research and Development


Thiophene derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs.^[1] Their ability to act as bioisosteres for phenyl groups allows for the modulation of physicochemical properties and drug-receptor interactions.^[1] While specific biological activities for **Methyl 3-bromo-5-methylthiophene-2-carboxylate** are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents at the 3-position of the thiophene ring. The methyl ester can be hydrolyzed back to the carboxylic acid for amide coupling or other transformations.

Potential Signaling Pathway Involvement of Thiophene Derivatives

While no specific signaling pathways have been directly associated with **Methyl 3-bromo-5-methylthiophene-2-carboxylate**, thiophene-based compounds have been investigated as inhibitors of various enzymes and modulators of cellular signaling pathways. For instance, some thiophene carboxamide derivatives have been explored as potent and selective inhibitors

of sphingomyelin synthase 2 (SMS2), which is a potential target for dry eye disease therapy.[\[2\]](#) The general workflow for identifying such a compound's activity is illustrated below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for thiophene-based compounds.

Conclusion

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel compounds with potential biological activities. Further research into the applications of this and related thiophene derivatives is warranted to explore their full potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Methyl 3-bromo-5-methylthiophene-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b578373#methyl-3-bromo-5-methylthiophene-2-carboxylate-cas-number\]](https://www.benchchem.com/product/b578373#methyl-3-bromo-5-methylthiophene-2-carboxylate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com